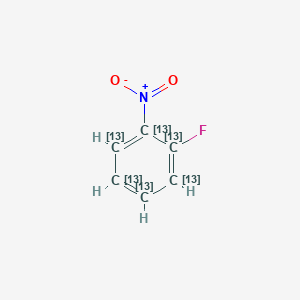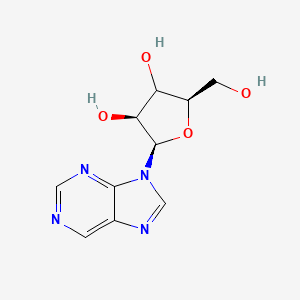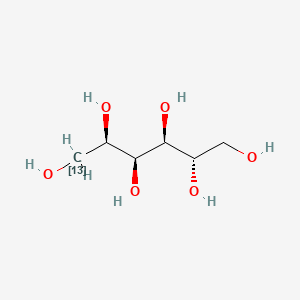
L-Sorbitol-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Sorbitol-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled form of L-Sorbitol. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making this compound a valuable tool for tracing and quantifying biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
L-Sorbitol-13C can be synthesized through the catalytic hydrogenation of L-glucose-13C. The process involves the reduction of L-glucose-13C using a hydrogen catalyst under specific conditions to produce this compound. The reaction typically requires a metal catalyst such as nickel or platinum and is carried out under high pressure and temperature to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for the efficient and cost-effective production of this compound. The process is optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications.
化学反应分析
Types of Reactions
L-Sorbitol-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce L-sorbose-13C using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The compound can be further reduced to produce other sugar alcohols under specific conditions.
Substitution: this compound can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate, typically used under acidic conditions.
Reduction: Metal catalysts such as nickel or platinum are used under high pressure and temperature.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products
Oxidation: L-sorbose-13C
Reduction: Other sugar alcohols
Substitution: Derivatives of this compound with different functional groups
科学研究应用
L-Sorbitol-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes.
Biology: Employed in studies of carbohydrate metabolism and the role of sugar alcohols in cellular processes.
Medicine: Utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of bio-based materials, such as polyurethanes, where it serves as a polyol component.
作用机制
L-Sorbitol-13C exerts its effects primarily through its role as a tracer in biochemical processes. The carbon-13 isotope allows for the precise tracking of the compound within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets and pathways involved include various enzymes and metabolic pathways related to carbohydrate metabolism.
相似化合物的比较
Similar Compounds
D-Sorbitol-13C: Another carbon-13 labeled sugar alcohol, used in similar applications but with different stereochemistry.
L-Glucose-13C: A carbon-13 labeled form of glucose, used as a precursor in the synthesis of L-Sorbitol-13C.
D-Glucose-13C: A carbon-13 labeled form of glucose, widely used in metabolic studies.
Uniqueness
This compound is unique due to its specific stereochemistry and stable isotope labeling, which allows for precise tracking and quantification in various scientific applications. Its use as a tracer in metabolic studies provides valuable insights into biochemical processes that are not easily achievable with other compounds.
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1/t3-,4+,5+,6+/m1 |
InChI 键 |
FBPFZTCFMRRESA-NDTSWHIVSA-N |
手性 SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
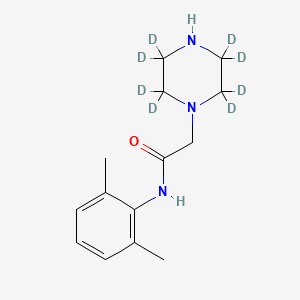
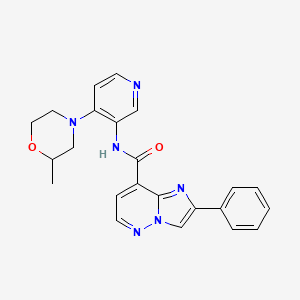
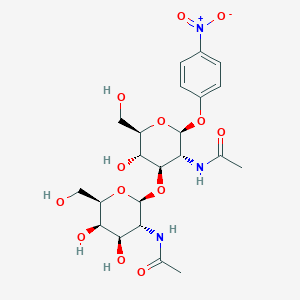
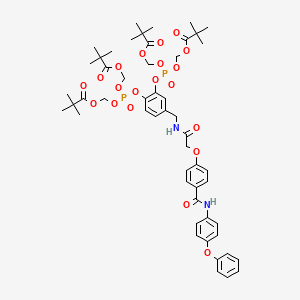
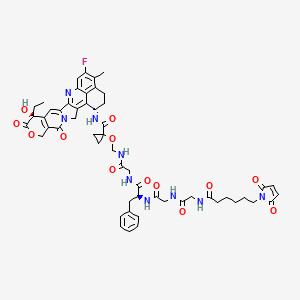

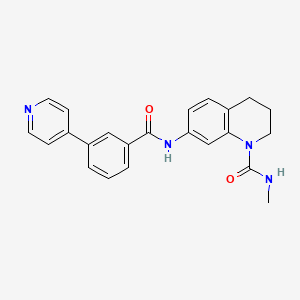
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
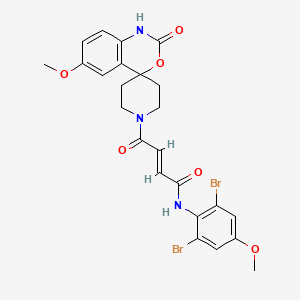
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
